molecular formula C5H6Cl6O2 B14722278 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane CAS No. 6263-69-0

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane

Katalognummer: B14722278
CAS-Nummer: 6263-69-0
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: BLYPGOSWAVQSHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is an organic compound characterized by its multiple chlorine atoms. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their various industrial and chemical applications. The presence of multiple chlorine atoms makes it a compound of interest in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane typically involves the chlorination of ethane derivatives. One common method is the reaction of 1,1,1-trichloroethane with chlorine under ultraviolet irradiation. This reaction proceeds with a high yield and produces hydrogen chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as iron (III) chloride or aluminum chloride may be used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities. Its high reactivity with biological molecules makes it a potent toxicant. The molecular targets include proteins and nucleic acids, leading to cellular damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is unique due to its specific structure, which imparts distinct chemical properties. Its multiple chlorine atoms make it highly reactive and suitable for specialized industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various chemical processes.

Eigenschaften

CAS-Nummer

6263-69-0

Molekularformel

C5H6Cl6O2

Molekulargewicht

310.8 g/mol

IUPAC-Name

1,1,1-trichloro-2-(2,2,2-trichloroethoxymethoxy)ethane

InChI

InChI=1S/C5H6Cl6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2

InChI-Schlüssel

BLYPGOSWAVQSHO-UHFFFAOYSA-N

Kanonische SMILES

C(C(Cl)(Cl)Cl)OCOCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.